Cas no 223259-63-0 ((S)-SPINOL)

(S)-SPINOL is a chiral spirocyclic diol compound widely utilized as a privileged ligand and catalyst in asymmetric synthesis. Its rigid spiro backbone and well-defined stereochemistry enable high enantioselectivity in a range of transformations, including hydrogenation, oxidation, and C–C bond-forming reactions. The compound's structural stability and tunable electronic properties make it particularly valuable for designing efficient catalytic systems. (S)-SPINOL derivatives are often employed in pharmaceutical and fine chemical synthesis, where precise stereocontrol is critical. Its versatility and consistent performance under various reaction conditions underscore its importance in modern synthetic chemistry.
(S)-SPINOL structure
(S)-SPINOL structure
Product Name:(S)-SPINOL
CAS No:223259-63-0
MF:C17H16O2
MW:252.307744979858
MDL:MFCD31714175
CID:244493
PubChem ID:354335703
Update Time:2025-05-20

(S)-SPINOL Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Spirobi[1H-indene]-7,7'-diol,2,2',3,3'-tetrahydro-, (1S)-
    • (S)-1,1'-Spirobiindane-7,7'-diol
    • (R)-1,1'-Spirobiindane-7,7'-diol
    • (S)-1,1’-Spirobiindane-7,7’-diol
    • (SA)-1,1’-SPIROBIINDANE-7,7’-DIOL
    • 1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-
    • 1,1'-SPIROBIINDANE-7,7'-DIOL
    • 2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-4,7'-diol
    • (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
    • (S)-7,7'-Dihydroxy-1,1'-spirobiindane
    • (S)-SPINOL
    • 2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
    • 2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
    • (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
    • (R)-1,1-Spirobiindane-7,7-diol
    • AK133094
    • (R)-SPINOL
    • 1,1'-Spirobi[7-ind
    • D72577
    • FT-0750781
    • 223259-62-9
    • A848343
    • BCP13312
    • (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, 98% (99% ee)
    • (R)-2,2 inverted exclamation mark ,3,3 inverted exclamation mark -Tetrahydro-1,1 inverted exclamation mark -spirobi[indene]-7,7 inverted exclamation mark -diol
    • MFCD16621090
    • YIA25962
    • 3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
    • 1,1'-Spirobi[1H-indene]-7,7'-diol,2,2',3,3'-tetrahydro-
    • AKOS015899887
    • SCHEMBL3835567
    • MFCD31714175
    • (R)-7,7'-Dihydroxy-1,1'-spirobiindane
    • FT-0733282
    • T72105
    • 223137-87-9
    • MFCD31580182
    • SY235228
    • FT-0704663
    • (S)-2,2 inverted exclamation mark ,3,3 inverted exclamation mark -Tetrahydro-1,1 inverted exclamation mark -spirobi[indene]-7,7 inverted exclamation mark -diol
    • (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, 99%
    • (R)-2,2',3,3'-Tetrahydro-1,1'-spirob[indene]-7,7'-diol
    • (1S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
    • 3,3'-Spirobi[indane]-4,4'-diol
    • DS-7185
    • 223259-63-0
    • (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
    • CS-W018806
    • A849862
    • CS-0031500
    • S0957
    • SY224056
    • YIA25963
    • S0958
    • (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
    • (R)-2,2,3,3-Tetrahydro-1,1-spirobi[1H-indene]-7,7-diol
    • MDL: MFCD31714175
    • Inchi: 1S/C17H16O2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6,18-19H,7-10H2
    • InChI Key: YBRDFCQKQVTQKX-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2CCC3(C4C(=CC=CC=4CC3)O)C=21

Computed Properties

  • Exact Mass: 252.11500
  • Monoisotopic Mass: 252.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 4.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 156.0 to 160.0 deg-C
  • Boiling Point: 433.0±45.0 °C at 760 mmHg
  • Flash Point: 208.9±23.3 °C
  • Refractive Index: 1.71
  • Solubility: Almost insoluble (0.038 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: 3.27630

(S)-SPINOL Pricemore >>

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(S)-SPINOL Suppliers

Amadis Chemical Company Limited
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(CAS:223259-63-0)(S)-SPINOL
Order Number:A849862
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:26
Price ($):194.0/958.0
Email:sales@amadischem.com

Additional information on (S)-SPINOL

Introduction to (S)-SPINOL and Its Applications in Modern Chemical Research

The compound with the CAS number 223259-63-0, known as (S)-SPINOL, represents a significant advancement in the field of chiral chemistry and has garnered considerable attention due to its unique structural and functional properties. (S)-SPINOL, a derivative of spinol, is a versatile molecule that finds applications in various domains, including pharmaceuticals, materials science, and catalysis. This introduction aims to provide a comprehensive overview of (S)-SPINOL, highlighting its chemical characteristics, recent research findings, and potential future applications.

In the realm of pharmaceutical chemistry, (S)-SPINOL has emerged as a critical chiral auxiliary in the synthesis of enantiomerically pure drugs. Its rigid tetrahedral structure and stereogenic center make it an ideal candidate for facilitating asymmetric synthesis reactions. Recent studies have demonstrated its efficacy in the production of beta-blockers, anti-inflammatory agents, and other therapeutic compounds where enantiomeric purity is paramount. The ability of (S)-SPINOL to induce high enantioselectivity in reactions has opened new avenues for drug development, particularly in the quest for more effective and less toxic medications.

One of the most compelling aspects of (S)-SPINOL is its role in catalysis. Researchers have leveraged its unique steric environment to develop novel catalysts that enhance the efficiency of various organic transformations. For instance, (S)-SPINOL-based catalysts have been employed in asymmetric hydrogenation reactions, where they exhibit remarkable turnover numbers and selectivity. These advancements not only improve reaction yields but also reduce the environmental impact of chemical processes by minimizing waste and energy consumption.

The structural properties of (S)-SPINOL also make it a valuable material in nanotechnology and supramolecular chemistry. Its ability to form stable complexes with other molecules has been exploited in the design of molecular machines and sensors. Recent breakthroughs in this area include the development of (S)-SPINOL-based receptors that can selectively bind to specific analytes, opening up possibilities for highly sensitive detection methods in environmental monitoring and medical diagnostics.

Moreover, (S)-SPINOL has shown promise in the field of materials science. Its incorporation into polymers and coatings enhances their mechanical strength and thermal stability. This has led to the creation of advanced materials that are suitable for high-performance applications such as aerospace components and electronic devices. The adaptability of (S)-SPINOL to different material matrices underscores its versatility as a functional additive.

Recent research has also explored the biological activities of (S)-SPINOL derivatives. Studies indicate that certain modifications of this molecule can yield compounds with potent antimicrobial and anti-cancer properties. These findings have spurred interest in developing new therapeutic strategies based on (S)-SPINOL derivatives, particularly for combating drug-resistant pathogens and aggressive forms of cancer.

The synthesis of (S)-SPINOL itself is another area where innovation continues to thrive. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as asymmetric synthesis and biocatalysis have been particularly instrumental in optimizing the production of (S)-SPINOL while maintaining high enantiomeric purity.

In conclusion, (S)-SPINOL stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications span across pharmaceuticals, catalysis, materials science, and nanotechnology, underscoring its importance as a building block for innovative solutions. As research progresses, it is anticipated that new applications for (S)-SPINOL will continue to emerge, further solidifying its role as a cornerstone molecule in chemical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:223259-63-0)(S)-SPINOL
A849862
Purity:99%/99%
Quantity:5g/25g
Price ($):194.0/958.0
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